prop-2-enyl N-(3-hydroxyphenyl)carbamate
Overview
Description
Prop-2-enyl N-(3-hydroxyphenyl)carbamate is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . This compound is characterized by the presence of a carbamate group attached to a 3-hydroxyphenyl ring and a prop-2-enyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-(3-hydroxyphenyl)carbamate typically involves the reaction of 3-hydroxyaniline with prop-2-enyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl N-(3-hydroxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl carbamates.
Scientific Research Applications
Prop-2-enyl N-(3-hydroxyphenyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antioxidant and enzyme inhibition properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of prop-2-enyl N-(3-hydroxyphenyl)carbamate involves its interaction with molecular targets such as enzymes and free radicals. The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. It can also inhibit specific enzymes by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Methoxy-4-prop-2-enylphenyl N-(2-methoxy-4-nitrophenyl)carbamate: A compound with similar structural features but different substituents on the phenyl ring.
3-Morpholinopropyl phenyl carbamate: Another carbamate derivative with a different substituent on the nitrogen atom.
Uniqueness
Prop-2-enyl N-(3-hydroxyphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for various chemical modifications, while the carbamate group provides stability and potential biological activity .
Properties
CAS No. |
73623-17-3 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
prop-2-enyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-2-6-14-10(13)11-8-4-3-5-9(12)7-8/h2-5,7,12H,1,6H2,(H,11,13) |
InChI Key |
ICDBJWGDHSNFJD-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)O |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=CC=C1)O |
Appearance |
Solid powder |
73623-17-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Hydroxy-allyl ester carbanilic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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